molecular formula C14H19NO3 B12665164 6-(Benzoylmethylamino)hexanoic acid CAS No. 94231-67-1

6-(Benzoylmethylamino)hexanoic acid

Cat. No.: B12665164
CAS No.: 94231-67-1
M. Wt: 249.30 g/mol
InChI Key: CXANSQSOXRVOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzoylmethylamino)hexanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of hexanoic acid, featuring a benzoylmethylamino group attached to the sixth carbon of the hexanoic acid chain

Preparation Methods

The synthesis of 6-(Benzoylmethylamino)hexanoic acid typically involves the reaction of hexanoic acid with benzoylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-(Benzoylmethylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoylmethylamino group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylmethylamino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzoylmethylamino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzoylmethylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The benzoylmethylamino group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-(Benzoylmethylamino)hexanoic acid can be compared with other similar compounds, such as:

    6-Aminohexanoic acid: This compound is structurally similar but lacks the benzoylmethyl group. It is used as an antifibrinolytic agent.

    Hexanoic acid: The parent compound of this compound, used in various industrial applications.

    Benzoylmethylamine: A precursor in the synthesis of this compound, used in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

94231-67-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

6-[benzoyl(methyl)amino]hexanoic acid

InChI

InChI=1S/C14H19NO3/c1-15(11-7-3-6-10-13(16)17)14(18)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,16,17)

InChI Key

CXANSQSOXRVOKL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCC(=O)O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.